molecular formula C13H13NO2 B2390840 2-(Oxolan-3-yloxy)quinoline CAS No. 2189497-74-1

2-(Oxolan-3-yloxy)quinoline

Cat. No.: B2390840
CAS No.: 2189497-74-1
M. Wt: 215.252
InChI Key: APBSXBDTEXXSEU-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)quinoline is a synthetic organic compound featuring a quinoline core substituted with an oxolane (tetrahydrofuran) ether moiety. With the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol , this compound is of high interest in medicinal chemistry research due to the proven biological activity of its parent structure, quinoline . The quinoline scaffold is a privileged structure in pharmacology, known for its role in compounds that target nucleic acids and associated enzymes . Notably, quinoline-based drugs, such as the fluoroquinolone antibiotics, exert their effects by poisoning bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) . These drugs stabilize enzyme-DNA cleavage complexes, preventing DNA re-ligation and generating double-stranded breaks that are fatal to bacterial cells . Furthermore, other quinoline derivatives, like chloroquine and quinine, are established antimalarial agents, though their mechanism involves inhibition of hemozoin formation within the malaria parasite . The structural features of this compound, including its fused aromatic system and the oxolane ring, make it a valuable intermediate for synthesizing novel compounds and probing structure-activity relationships in the development of new anti-infective agents . This product is provided as a high-purity material for research purposes. It is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(oxolan-3-yloxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-6-13(14-12)16-11-7-8-15-9-11/h1-6,11H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBSXBDTEXXSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-yloxy)quinoline typically involves the reaction of quinoline derivatives with oxolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an oxolane derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reaction. Additionally, green chemistry approaches, including the use of microwave irradiation and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxolan-3-yloxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Chemistry Quinoline derivatives serve as building blocks for synthesizing complex heterocyclic compounds. For example, 2-(prop-2-yn-1-yloxy)quinoline-3-carbaldehyde, a quinoline derivative, can be used to synthesize quinoline arylimines .
  • Biology Quinoline derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Some quinoline derivatives have demonstrated a high percentage of inhibition of growth and antiproliferative action against leukemia and colon cancer cell lines .
  • Medicine Quinoline derivatives are explored as potential pharmacophores in drug design and development. Certain quinoline compounds have shown promise as anti-tuberculosis drugs by activating glutamate kinase in Mycobacterium tuberculosis . Additionally, some quinolines display effective pharmacological features, acting as inhibitors of acetylcholinesterase and human carbonic anhydrase isoforms .
  • Industry Quinoline derivatives are utilized in synthesizing dyes, agrochemicals, and other industrial chemicals.

Specific Examples and Case Studies

  • Antimicrobial Activity Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, 6-Fluoro-4-(piperazin-1-yl)quinoline demonstrates such activity.
  • Anticancer Activity Quinoline-based compounds have shown promising anticancer properties . Quinoline-nitrone derivatives, for example, display a high percentage of growth inhibition and antiproliferative action against RPMI-8226 leukemia cell lines and HCT-116 colon cancer cell lines .
  • Enzyme Activation Certain quinoline derivatives can kill Mycobacterium tuberculosis by acting as activators of glutamate kinase (GK), an enzyme involved in proline biosynthesis . These compounds augment proline production and induce Mtb killing via proline-derived redox imbalance and the production of reactive oxygen species .
  • Optoelectronics and Laser Technology Quinoline Schiff bases have potential applications in optoelectronics and laser fields due to their unique optical properties .

Interactions with Biological Systems

The mechanism of action of quinoline derivatives depends on the specific application. In biological systems, they may interact with molecular targets, such as enzymes or receptors, to exert their effects. The quinoline core can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Quinoline Derivatives as c-Met Kinase Inhibitors

Novel quinoline compounds have been identified as inhibitors of c-Met kinase, which is implicated in various tumors . These compounds and their pharmaceutically acceptable salts, hydrates, or prodrugs can be used to prepare medicaments for treating diseases caused by abnormally high expression of c-Met kinase, particularly in cancer treatment and prevention .

Impact of Functional Groups on Quinoline Scaffolds

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yloxy)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Substituent Position Substituent Type Key Properties References
2-(Oxolan-3-yloxy)quinoline 2 Oxolane (electron-donating) Likely enhanced solubility; potential for hydrogen bonding via ether oxygen Inferred
E-2-Styrylquinolines 2 Styryl (π-conjugated) HIV-1 integrase inhibition; strong UV absorption (λmax 310–390 nm)
2-Sulfonylquinolines 2 Sulfonyl (electron-withdrawing) Bioactive (antimicrobial); synthetic versatility via deoxygenative sulfonylation
4-Methoxyquinolines 4 Methoxy (electron-donating) UV absorption dominated by π–π* transitions (λmax 310–350 nm)
Thieno[2,3-b]quinolines Fused ring Thiophene (sulfur-containing) Pharmacological activity; synthetic routes involving iodine-mediated cyclization
4-Oxotetrahydroquinolines 4 Oxo (electron-withdrawing) Precursors for pyranoquinoline synthesis; mild synthetic conditions

Key Observations :

  • Electronic Effects: The oxolane group is electron-donating, similar to methoxy substituents, but with added steric bulk. This contrasts with sulfonyl groups, which withdraw electron density and may reduce quinoline ring basicity .
  • Spectroscopic Properties : Styryl and methoxy derivatives exhibit strong UV absorption due to π–π* transitions; the oxolane group may similarly influence absorption but with shifts depending on conjugation efficiency .

Computational Insights

Molecular docking studies suggest that 4-substituted quinolines (e.g., hydroxychloroquine) adopt conformations where the side chain coils around the quinoline core. In contrast, 2-substituted derivatives like this compound may exhibit distinct binding modes due to steric hindrance from the oxolane ring .

Biological Activity

2-(Oxolan-3-yloxy)quinoline is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with an oxolane moiety, which contributes to its unique properties. The synthesis of this compound typically involves nucleophilic substitution reactions between quinoline derivatives and oxolane derivatives. Common reaction conditions include the use of bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA16 µg/mL
E. coli32 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that it can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including those derived from breast and lung cancers .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)12Oxidative stress promotion

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Action : The compound inhibits key enzymes involved in DNA replication, leading to bacterial cell death.
  • Anticancer Action : It promotes apoptosis through the activation of caspases and alters the expression levels of proteins involved in cell survival and proliferation, such as BCL-2 and BAX .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives of quinoline, including this compound, exhibited potent bactericidal activity against MRSA isolates comparable to standard antibiotics like oxacillin .
  • Inhibition of Cancer Cell Proliferation : In another investigation, the compound was shown to significantly reduce the viability of cancer cell lines while exhibiting minimal toxicity towards normal human fibroblast cells, indicating a favorable therapeutic index .

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